OX2 Receptor Antagonism: Potency of Orexin Receptor Antagonist 3 Compared to Clinical DORAs
Orexin receptor antagonist 3 demonstrates moderate potency for the human orexin-2 (OX2) receptor, with an IC50 of 25 nM in a functional FLIPR calcium mobilization assay using CHO cells [1]. This places it in a distinct potency tier compared to more potent dual orexin receptor antagonists (DORAs). For example, the clinical compound Almorexant exhibits IC50 values of 6.6 nM and 3.4 nM for OX1 and OX2 receptors, respectively, in similar cellular assays . Suvorexant, another approved DORA, has reported IC50 values of 50 nM and 56 nM for OX1 and OX2, respectively, in different assay systems [2]. This moderate potency may be advantageous in research contexts where complete receptor blockade is not desired or where the aim is to probe partial antagonism.
| Evidence Dimension | In vitro functional antagonism of human OX2 receptor |
|---|---|
| Target Compound Data | IC50 = 25 nM |
| Comparator Or Baseline | Almorexant: IC50 = 3.4 nM (OX2); Suvorexant: IC50 = 56 nM (OX2) |
| Quantified Difference | Target compound is ~7.4-fold less potent than Almorexant and ~2.2-fold more potent than Suvorexant at OX2 based on these reported values. |
| Conditions | FLIPR calcium mobilization assay in CHO cells expressing human OX2 receptors. |
Why This Matters
This potency profile positions Orexin receptor antagonist 3 as a useful tool for investigating partial or moderate orexin receptor blockade, offering a different pharmacological window than highly potent DORAs.
- [1] BindingDB. BDBM97408 Orexin receptor antagonist 3::US20130102619, 3. IC50 data for human OX2R. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Suvorexant ligand page. View Source
